(1R,2S)-(-)-N--Methylephedrine solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Overview
Description
DL-Methylephedrine is a sympathomimetic amine that appears in various over-the-counter cough and cold medications. It is known for its ability to stimulate the alpha and beta adrenergic receptors, providing relief from cough and congestion . This compound is not legally available in the United States but has been identified in cases of drug abuse in Japan .
Mechanism of Action
Target of Action
Methylephedrine primarily targets the alpha and beta adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response . Methylephedrine, being a sympathomimetic amine, mimics the effects of the catecholamines (norepinephrine and epinephrine) on the sympathetic nervous system .
Biochemical Pathways
The pharmacology of methylephedrine is similar to that of other members of the ephedra alkaloid class of drugs . These compounds are sympathomimetic amines because they mimic the effects of the catecholamines on the sympathetic nervous system .
Pharmacokinetics
Methylephedrine is metabolized to give ephedrine and norephedrine . The primary compound excreted in urine is unchanged methylephedrine (33-40% of dose), followed by the metabolite methylephedrine-N-oxide (15% of dose), and approximately 8% of the dose is excreted as ephedrine after 24 hours . About 70% of the dose is excreted in the urine as metabolites over 72 hours .
Result of Action
The molecular and cellular effects of methylephedrine’s action include the stimulation of alpha and beta adrenergic receptors, which leads to the relief of cough and congestion . It also acts as an antitussive and bronchodilator .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methylephedrine. For example, the amounts of ephedrines (including methylephedrine) in the Ephedra plant can vary according to the species, time of harvest, geographical location, and growing conditions
Biochemical Analysis
Biochemical Properties
Methylephedrine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It primarily acts as an adrenergic receptor agonist, stimulating both alpha and beta adrenergic receptors. This interaction leads to the activation of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and bronchodilation . Methylephedrine also interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites like ephedrine and norephedrine .
Cellular Effects
Methylephedrine exerts several effects on different cell types and cellular processes. It influences cell function by stimulating adrenergic receptors, leading to the activation of cell signaling pathways associated with the sympathetic nervous system. This activation results in increased cyclic adenosine monophosphate (cAMP) levels, which in turn modulate gene expression and cellular metabolism . Methylephedrine’s effects on bronchial smooth muscle cells include relaxation and bronchodilation, which help alleviate symptoms of bronchial asthma .
Molecular Mechanism
At the molecular level, methylephedrine exerts its effects by binding to adrenergic receptors on the surface of target cells. This binding triggers a cascade of intracellular events, including the activation of adenylate cyclase and the subsequent increase in cAMP levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to changes in cellular function. Methylephedrine also influences the release of norepinephrine from nerve terminals, further enhancing its sympathomimetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylephedrine can vary over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term exposure to methylephedrine in in vitro and in vivo studies has shown sustained bronchodilator effects, although tolerance may develop with prolonged use . The stability and degradation of methylephedrine are influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of methylephedrine vary with different dosages in animal models. At low doses, methylephedrine acts as a bronchodilator and decongestant, providing relief from respiratory symptoms . At higher doses, it can lead to adverse effects such as increased heart rate, hypertension, and central nervous system stimulation . Toxicity studies in animal models have shown that high doses of methylephedrine can cause seizures, hyperthermia, and even death .
Metabolic Pathways
Methylephedrine is metabolized primarily in the liver through the action of cytochrome P450 enzymes. It undergoes N-demethylation to form ephedrine and norephedrine, which are further metabolized and excreted in the urine . The metabolic pathways of methylephedrine involve several enzymes, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which play roles in the breakdown and elimination of the compound .
Transport and Distribution
Methylephedrine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, leading to central nervous system effects . The compound is also distributed to peripheral tissues, where it exerts its sympathomimetic effects. Transporters such as organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) may play roles in the cellular uptake and efflux of methylephedrine .
Subcellular Localization
Methylephedrine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria . The compound’s activity and function may be affected by post-translational modifications and interactions with targeting signals that direct it to specific cellular compartments .
Preparation Methods
DL-Methylephedrine can be synthesized through several routes. One common method involves the reduction of ephedrine or pseudoephedrine. The reaction typically uses a reducing agent such as lithium aluminum hydride or hydrogen in the presence of a catalyst like palladium on carbon . Industrial production methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
DL-Methylephedrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylephedrine-N-oxide.
Reduction: The compound can be reduced to form methylephedrine.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include methylephedrine-N-oxide and methylephedrine .
Scientific Research Applications
DL-Methylephedrine has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of sympathomimetic amines.
Biology: Researchers use it to study the effects of sympathomimetic amines on biological systems, particularly the adrenergic receptors.
Medicine: It is used in the development of medications for cough and congestion relief.
Industry: The compound is used in the formulation of over-the-counter medications
Comparison with Similar Compounds
DL-Methylephedrine is similar to other compounds in the ephedra alkaloid class, such as:
Ephedrine: Both compounds are sympathomimetic amines, but DL-Methylephedrine is less potent than ephedrine.
Pseudoephedrine: Similar in structure and function, but DL-Methylephedrine has a different pharmacological profile.
Norephedrine: Another sympathomimetic amine with similar effects but different potency and duration of action
DL-Methylephedrine is unique in its specific interaction with adrenergic receptors and its use in over-the-counter medications for cough and congestion relief .
Properties
IUPAC Name |
(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGSUUBYTWNDP-ONGXEEELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045992 | |
Record name | (-)-Methylephedrine | |
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Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The pharmacology of methylephedrine is similar to that of other members of the ephedra alkaloid class of drugs. These compounds are sympathomimetic amines because they mimic the effects of the catecholamines on the sympathetic nervous system. These alkaloids permeate the blood-brain barrier and have a direct central nervous system stimulant effect with peripheral effects; the peripheral effects are indirect and primarily mediated by norepinephrine release. Methylephedrine expands the bronchia by relaxing the bronchial muscles. The decrease in urination with sympathomimetic use is increased through activation of the alpha-adrenoceptors of the smooth muscles of the bladder. | |
Record name | DL-Methylephedrine | |
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URL | https://www.drugbank.ca/drugs/DB11278 | |
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CAS No. |
552-79-4, 1201-56-5, 42151-56-4 | |
Record name | Methylephedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylephedrine [INN:BAN] | |
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Record name | Methylephedrine, (+/-)- | |
Source | ChemIDplus | |
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Record name | DL-Methylephedrine | |
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Record name | Methylephedrine | |
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Record name | (-)-Methylephedrine | |
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Record name | N-methylephedrine | |
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Record name | (-)-N-Methylephedrine | |
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Record name | METHYLEPHEDRINE | |
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Record name | METHYLEPHEDRINE, (±)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methylephedrine exert its effects in the body?
A1: Methylephedrine primarily acts as a sympathomimetic amine, meaning it mimics the actions of the sympathetic nervous system. While its exact mechanism is not fully elucidated, research suggests it may involve interactions with adrenergic receptors, particularly β2-adrenoceptors. [] This interaction can lead to bronchodilation, making it useful in treating asthma. []
Q2: Does Methylephedrine affect the dopamine transporter (DAT) like its close relative, ephedrine?
A2: While ephedrine is known to inhibit DAT, a study using Positron Emission Tomography (PET) with [18F]FE-PE2I found no significant difference in DAT occupancy between a clinically relevant dose of dl-Methylephedrine and a placebo. This suggests that, at therapeutic doses, Methylephedrine may not exert significant central nervous system stimulation via DAT inhibition. []
Q3: What is the molecular formula and weight of Methylephedrine?
A3: Methylephedrine has the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. []
Q4: Are there any spectroscopic techniques used to characterize Methylephedrine?
A4: Yes, researchers have employed various spectroscopic techniques to characterize Methylephedrine. These include:* NMR Spectroscopy: Used to study the interaction of Methylephedrine enantiomers with cyclodextrins, providing insights into chiral discrimination. [] * Solid-state Infrared Spectroscopy: Used to confirm the racemic nature of (±)-Methylephedrine by comparing its spectra with those of its enantiomers. []* Powder X-ray Diffraction: Employed alongside infrared spectroscopy to further confirm the racemic conglomerate nature of (±)-Methylephedrine. []
Q5: Does Methylephedrine possess any catalytic properties?
A6: While not a catalyst itself, Methylephedrine can be incorporated into chiral ligands for catalysts. For instance, N-Methylephedrine-porphyrin Mn(III) complexes have been synthesized and demonstrated catalytic activity in the enantioselective epoxidation of olefins. []
Q6: Are there any asymmetric reactions where Methylephedrine plays a crucial role?
A7: Yes, Methylephedrine is utilized as a chiral auxiliary in enantioselective synthesis. For example, it enables enantioselective 5-endo halo-lactonization reactions of 4-substituted but-3-enoic acids when employed with iodobis(N-Methylephedrine) hexafluoroantimonate. [] Furthermore, the Silyl ketene acetals derived from N-Methylephedrine esters have been successfully applied in asymmetric Mukaiyama aldol reactions. []
Q7: Has computational chemistry been applied in Methylephedrine research?
A8: While the provided articles don't extensively discuss computational studies, molecular modeling was used to investigate solute-solvent interactions in ternary systems containing Mandelic acid and N-Methylephedrine in chiral solvents. [] This highlights the potential for further computational studies to understand Methylephedrine's behavior in different environments.
Q8: How do structural modifications of Methylephedrine impact its activity?
A9: The presence and position of methyl groups significantly influence Methylephedrine's pharmacological activity. Research comparing Methylephedrine, ephedrine, and pseudoephedrine reveals that subtle structural differences, particularly the presence and position of methyl substituents, lead to variations in binding affinities to lysozyme. [] This suggests that even minor modifications can alter its interaction with biological targets and potentially affect its potency and selectivity.
Q9: Are there any established animal models used to study Methylephedrine's effects?
A12: Researchers have investigated the effects of Methylephedrine using a guinea pig model of cough induced by citric acid. Both Methylephedrine and pseudoephedrine demonstrated significant antitussive effects in this model. [] Further research using this and other animal models could provide valuable insights into the compound's therapeutic potential and safety profile.
Q10: What are the potential toxicities associated with Methylephedrine use?
A13: While generally considered safe at recommended doses, Methylephedrine, like other sympathomimetic amines, can cause adverse effects, particularly with prolonged or excessive use. A case report documented Methylephedrine-induced heart failure in a habitual user of pediatric cough syrup containing the drug. [] This highlights the potential for cardiac toxicity with chronic high-dose exposure.
Q11: What analytical methods are commonly used for Methylephedrine detection and quantification?
A14: A variety of analytical techniques have been employed for the analysis of Methylephedrine in different matrices:* High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying Methylephedrine, often coupled with various detection methods: * UV Detection: Utilized for quantifying Methylephedrine in pharmaceutical formulations like compound paracetamol and dextromethorphan syrup [], and Keliting. [, ] * Mass Spectrometry (MS/MS): Provides high sensitivity and selectivity, making it suitable for analyzing Methylephedrine and its metabolites in biological samples like urine. []* Capillary Electrophoresis (CE): Offers high separation efficiency and is often coupled with: * Electrochemiluminescence Detection (ECL): A sensitive detection method used for quantifying Methylephedrine and pseudoephedrine in human urine. [, ]* Gas Chromatography (GC): Coupled with nitrogen-phosphorus detection and mass spectrometry, GC is used for identifying and quantifying Methylephedrine in biological specimens. []
Q12: Are there established methods for analyzing Methylephedrine in complex matrices like herbal preparations?
A15: Yes, researchers have developed methods for simultaneously determining Methylephedrine and other ephedra alkaloids in traditional Chinese medicines and herbal preparations using techniques like HPLC and CE. [, , ]
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